cis-Oxathiolane

Description

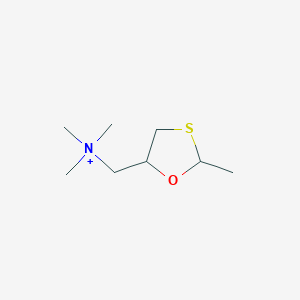

Structure

3D Structure

Properties

CAS No. |

103314-75-6 |

|---|---|

Molecular Formula |

C8H18NOS+ |

Molecular Weight |

176.3 g/mol |

IUPAC Name |

trimethyl-[(2-methyl-1,3-oxathiolan-5-yl)methyl]azanium |

InChI |

InChI=1S/C8H18NOS/c1-7-10-8(6-11-7)5-9(2,3)4/h7-8H,5-6H2,1-4H3/q+1 |

InChI Key |

NZAMMJKYTYHSHN-UHFFFAOYSA-N |

SMILES |

CC1OC(CS1)C[N+](C)(C)C |

Canonical SMILES |

CC1OC(CS1)C[N+](C)(C)C |

Synonyms |

2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2R-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (2S-cis)-isomer iodide 2-methyl-5-((dimethylamino)methyl)-1,3-oxathiolane methiodide, (cis-(+-))-isomer iodide cis-oxathiolane MDMAMOT |

Origin of Product |

United States |

Synthetic Methodologies for Cis Oxathiolane Ring Construction

Strategies for 1,3-Oxathiolane (B1218472) Sugar Ring Formation

Strategies for forming the 1,3-oxathiolane sugar ring often involve reactions between oxygen-containing substrates, such as aldehydes or acetals, and sulfur sources, including thiols or sulfenyl compounds. nih.gov This approach is considered one of the most significant methods for constructing the 1,3-oxathiolane sugar ring. nih.gov

Cyclocondensation Reactions with Aldehydes and Thiols

A widely employed method for synthesizing 1,3-oxathiolanes is the acid-catalyzed cyclocondensation of aldehydes with 2-mercaptoethanol (B42355). This reaction proceeds via the formation of a hemithioacetal intermediate, followed by dehydration to close the oxathiolane ring. For instance, the reaction between benzoyloxyacetaldehyde and 2-mercaptoethanol derivatives in toluene, catalyzed by p-toluenesulfonic acid (p-TSA), has been shown to yield racemic mixtures of oxathiolane derivatives.

An alternative cyclocondensation approach utilizes mercaptoacetic acid and aldehydes to synthesize 1,3-oxathiolan-5-one (B1253419) derivatives. jocpr.com A one-pot reaction involving aromatic aldehydes and mercaptoacetic acid in tetrahydrofuran (B95107) (THF) with dicyclohexylcarbodiimide (B1669883) (DCC) as a dehydrating agent has been reported to achieve high yields. jocpr.com This method offers advantages such as avoiding toxic solvents and simplifying purification due to the precipitation of dicyclohexylurea (DCU) byproduct. jocpr.com

| Aldehyde | Thiol | Catalyst | Solvent | Product Type | Yield (%) | Ref. |

| Benzoyloxyacetaldehyde | 2-Mercaptoethanol | p-TSA | Toluene | Oxathiolane | 60 (racemic) | |

| Aromatic Aldehyde | Mercaptoacetic Acid | DCC/TEA | THF | Oxathiolan-5-one | Up to 92 | jocpr.com |

Ring-Closing Reactions from Acyclic Precursors

Ring-closing reactions from acyclic precursors represent another strategy for constructing the oxathiolane ring. Sulfenyl chloride chemistry has been utilized to synthesize oxathiolane precursors from acyclic starting materials like chloroacetic acid, vinyl acetate (B1210297), sodium thiosulfate, and water. nih.govacs.orgchemrxiv.orgacs.org This method involves the construction of a sulfur-carbon bond. nih.govacs.org

A proposed mechanism for the formation of oxathiolanes from certain acyclic precursors involves the hydrolysis of an acetate group to generate an aldehyde, followed by hydrolysis of an α-chloride and subsequent ring closure. acs.orgchemrxiv.orgacs.org Optimization studies for such ring closure reactions have indicated that maintaining the pH between 3 and 4 can lead to higher yields. acs.orgchemrxiv.orgacs.org

Synthesis via Asymmetrically Substituted Oxiranes

The synthesis of 1,3-oxathiolane derivatives can also be achieved through reactions involving asymmetrically substituted oxiranes. researchgate.netiau.irscispace.com One reported method describes an efficient one-pot reaction between arylisothiocyanates and asymmetrically substituted oxiranes in the presence of a catalytic amount of methanol (B129727) to synthesize 1,3-oxathiolane-2-imine derivatives. researchgate.netiau.ir This approach is noted for its mild reaction conditions and high product yields. researchgate.net

Incorporation of Oxygen- and Sulfur-Containing Substrates

The formation of the 1,3-oxathiolane sugar ring frequently originates from oxygen- and sulfur-containing substrates. nih.gov This general strategy encompasses the cyclocondensation reactions discussed earlier, where aldehydes (oxygen source) react with thiols (sulfur source). nih.gov The research on 1,3-oxathiolane sugar ring formation strategies primarily focuses on these types of starting materials. nih.gov

Stereoselective Synthesis of cis-Oxathiolane Derivatives

Achieving stereocontrol in the synthesis of oxathiolane derivatives is particularly important, especially for producing the biologically active cis isomers found in many nucleoside analogues. nih.govgoogle.com Several stereoselective approaches have been developed to favor the formation of cis-1,3-oxathiolane derivatives. nih.govgoogle.comgoogle.com

Stereoselective N-glycosylation is a key step in coupling the oxathiolane ring with nucleobases to produce nucleoside analogues with a defined stereochemistry. nih.govresearchgate.net Lewis acids are often employed to facilitate this coupling and influence the stereochemical outcome. nih.govgoogle.comresearchgate.net For example, stannic chloride has been used to achieve the exclusive formation of the β-anomer during the coupling of an oxathiolane intermediate with silylated cytosine. nih.gov Zirconium(IV) chloride (ZrCl4) has also been reported as a mild and effective Lewis acid catalyst for stereoselective N-glycosylation, leading to the preferential formation of a single nucleoside isomer. google.comresearchgate.net

The use of chiral auxiliaries is another strategy employed in the stereoselective synthesis of cis-oxathiolanes. nih.govgoogle.comresearchgate.net For instance, L-menthol has been utilized as a chiral auxiliary in the synthesis of enantiomerically pure oxathiolane intermediates. nih.govresearchgate.net This auxiliary can influence the stereochemical outcome of key steps, such as dynamic kinetic resolution. nih.govchemrxiv.orgresearchgate.net

| Method | Key Reagents/Conditions | Stereochemical Outcome (typically) | Ref. |

| Acid-catalyzed cyclocondensation | Aldehyde + Thiol, Acid catalyst | Racemic mixture (often) | |

| N-Glycosylation with Lewis Acid | Oxathiolane intermediate + Nucleobase, Lewis Acid | Stereoselective (e.g., β-anomer) | nih.govgoogle.comresearchgate.net |

| Synthesis via Asymmetrically Substituted Oxiranes | Oxirane + Arylisothiocyanate, Catalyst | Stereoselective (depending on oxirane chirality) | researchgate.netiau.ir |

| Use of Chiral Auxiliaries | Acyclic precursor + Chiral auxiliary | Enantioselective | nih.govgoogle.comresearchgate.net |

Enantioselective Approaches for Chiral cis-Oxathiolanes

The development of enantioselective methods is crucial for obtaining chiral cis-oxathiolanes in high optical purity, as specific enantiomers often possess desired biological activity. nih.govgoogle.com Enantioselective synthesis can involve the use of chiral starting materials, chiral auxiliaries, or enzymatic methods. nih.govgoogle.comresearchgate.net

Enzymatic resolution has been explored as a method to obtain enantiomerically enriched oxathiolane precursors. nih.govbeilstein-journals.org For example, enzymatic resolution of an acetoxy sulfide (B99878) by a Pseudomonas fluorescens lipase (B570770) has been used to isolate a pure oxathiolane precursor. nih.govbeilstein-journals.org Cousins and co-workers investigated the enzymatic resolution of an oxathiolane propionate (B1217596) derivative using Mucor miehei lipase, which afforded an enantioenriched precursor useful for synthesizing pure nucleoside analogues. nih.govbeilstein-journals.org

Dynamic kinetic resolution (DKR) is another strategy that has been implemented to convert a racemic mixture into a single enantiomer through in situ stereoinversion. nih.govchemrxiv.org This approach can be particularly valuable for establishing the desired stereochemistry in oxathiolane intermediates. nih.govchemrxiv.org

The use of chiral acids to activate the oxathiolane at the anomeric position before coupling with nucleobases has also been investigated as a strategy to control stereochemistry and achieve optically pure compounds. nih.gov

| Enantioselective Method | Description | Outcome | Ref. |

| Enzymatic Resolution | Use of enzymes to selectively react with one enantiomer | Enantiomerically enriched intermediate | nih.govresearchgate.netbeilstein-journals.org |

| Dynamic Kinetic Resolution | In situ stereoinversion and selective reaction | Conversion of racemate to single enantiomer | nih.govchemrxiv.orgresearchgate.net |

| Chiral Auxiliary Use | Incorporation of a chiral molecule to direct stereochemistry | Enantioselective synthesis | nih.govgoogle.comresearchgate.net |

| Chiral Acid Activation | Activation of oxathiolane with a chiral acid prior to coupling | Stereochemistry control during glycosylation | nih.gov |

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are often used to control the stereochemical outcome of a reaction. In cis-oxathiolane synthesis, chiral auxiliaries have been employed to induce diastereoselectivity and facilitate the synthesis of enantiomerically enriched intermediates. nih.govbeilstein-journals.org

The use of L-menthol as a chiral auxiliary has been reported in the synthesis of oxathiolane derivatives. nih.govbeilstein-journals.org For example, the esterification of a hydroxyoxathiolane with L-menthol using DCC and DMAP yielded a diastereomeric mixture, from which the enantiomerically pure L-menthyl ester could be obtained through recrystallization. nih.govbeilstein-journals.org This chiral auxiliary approach was utilized to produce an enantiomerically pure oxathiolane-based lactol, a key intermediate for the synthesis of lamivudine (B182088). nih.govbeilstein-journals.org The β-selectivity observed in subsequent glycosylation reactions when using such intermediates is attributed, in part, to the anchimeric assistance of the L-menthyl ester function stabilizing an oxonium ion intermediate. nih.gov

Derivatives of lactic acid have also been explored as chiral auxiliaries in the synthesis of oxathiolane precursors, providing access to both enantiomers. nih.gov The choice of the lactic acid derivative's configuration influenced the stereochemistry of the resulting oxathiolane precursor and, consequently, the final nucleoside analogue. nih.gov

Enzyme-Catalyzed Asymmetric Synthesis and Resolution

Enzyme catalysis offers an environmentally friendly and highly stereoselective approach to the synthesis of chiral compounds, including cis-oxathiolanes. Enzymes can be utilized for both asymmetric synthesis and the resolution of racemic mixtures. nih.govbeilstein-journals.org

Enzyme-catalyzed kinetic resolution has been applied to separate enantiomers of oxathiolane intermediates. For instance, the enzymatic resolution of an acetoxy sulfide intermediate using a Pseudomonas fluorescens lipase provided a chiral acetoxy sulfide in high enantiomeric excess. beilstein-journals.org This enantioenriched precursor was then used in the synthesis of lamivudine. beilstein-journals.org Another example involves the enzymatic resolution of an oxathiolane propionate derivative using Mucor miehei lipase, yielding an enantioenriched precursor for nucleoside analogue synthesis. beilstein-journals.org

Enzymes can also be used in one-pot asymmetric synthesis protocols. A multienzymatic cascade protocol combining surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) has been reported for the synthesis of an enantiopure 1,3-oxathiolane precursor. beilstein-journals.org The origin of enantioenrichment in enzyme-catalyzed DKR of oxathiolane derivatives has been investigated, highlighting the role of enzyme selectivity in controlling chirality during the ring-closing process. acs.orgresearchgate.net Solvent-dependent stereoselectivity has also been observed in enzyme-catalyzed hydrolysis under biphasic conditions. acs.orgresearchgate.net

Diastereoselective Control in cis-Oxathiolane Formation

Controlling the relative stereochemistry of substituents on the oxathiolane ring is crucial for obtaining the desired cis-diastereomer. Many synthetic routes to 1,3-oxathiolane nucleosides initially yield a mixture of cis and trans diastereomers, necessitating separation. nih.gov Developing methods that inherently favor the formation of the cis isomer is a significant area of research.

Diastereoselective synthesis of cis-oxathiolane nucleoside analogues has been achieved through various strategies. One approach involves the stereoselective coupling of a nucleobase with an oxathiolane sugar intermediate. nih.govbeilstein-journals.org Liotta and co-workers reported a method utilizing in situ chelation with appropriate Lewis acids to achieve the exclusive formation of the β-anomer, which corresponds to the cis configuration in many oxathiolane nucleosides. nih.govbeilstein-journals.org

Another method described a highly diastereoselective process for producing cis-nucleoside analogues in high optical purity. nih.govbeilstein-journals.org This involved the synthesis of an oxathiolane derivative from 1,4-dithiane-2,5-diol (B140307) and glyoxylic acid, followed by the introduction of L-menthol as a chiral auxiliary, which influenced the diastereomeric outcome. nih.govbeilstein-journals.org

Steroidal cis-1,3-oxathiolanes have been synthesized selectively from the reaction of epoxides with thioacetamide (B46855) in the presence of LiBr. niscpr.res.in This reaction is proposed to proceed via a double SN2 inversion on the epoxide ring, leading to the selective formation of the cis isomer. niscpr.res.in

Regio- and Diastereoselective Functionalization

Achieving both regio- and diastereoselectivity in the functionalization of precursors or the oxathiolane ring itself is essential for the controlled synthesis of specific cis-oxathiolane derivatives. Regioselective reactions ensure that functional groups are introduced at desired positions, while diastereoselectivity controls the spatial arrangement of these groups.

In the context of oxathiolane synthesis, regioselective ring closure or functionalization of acyclic precursors is critical. For example, the reaction of an aldehyde with a mercaptoacetic acid derivative needs to occur regioselectively to form the 1,3-oxathiolane ring with the correct substitution pattern. nih.gov

Diastereoselective functionalization can occur during the ring formation or subsequent transformations. As mentioned earlier, the use of chiral auxiliaries or specific catalysts can direct the diastereochemical outcome. nih.govbeilstein-journals.org The stereoselective N-glycosylation of oxathiolane precursors with nucleobases is a key step in the synthesis of oxathiolane nucleosides, and significant efforts have been made to control the cis/trans ratio in this reaction. nih.govmit.edu Methods involving Lewis acid catalysis and in situ chelation have been developed to favor the formation of the desired cis-nucleosides. nih.govbeilstein-journals.org

Regioselective hydrolysis of alkynes via oxathiolane intermediates has been explored as a method to generate anti-Markovnikov ketones. mcmaster.ca This approach highlights the potential for using oxathiolane formation and subsequent reactions to control the regioselectivity of transformations on other functional groups.

Catalytic Systems in cis-Oxathiolane Synthesis

Catalytic systems play a vital role in promoting the formation of the oxathiolane ring and facilitating subsequent functionalization steps, often influencing both reaction rates and stereoselectivity. Various types of catalysts, including Lewis acids and enzymes, have been employed. nih.govbeilstein-journals.org

Lewis Acid Catalysis for Ring Formation and Functionalization

Lewis acids are widely used in the synthesis of heterocycles, including oxathiolanes, due to their ability to activate substrates and stabilize intermediates. nih.govbeilstein-journals.org Lewis acid catalysis is frequently employed in the formation of the oxathiolane ring through cyclization reactions and in subsequent functionalization steps, such as N-glycosylation. nih.govbeilstein-journals.org

In the synthesis of 1,3-oxathiolane nucleosides, Lewis acids are commonly used to catalyze the coupling of oxathiolane precursors with silylated nucleobases. nih.govbeilstein-journals.org Examples of Lewis acids used include trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf), stannic chloride (SnCl4), titanium tetrachloride (TiCl4), and zirconium(IV) chloride (ZrCl4). nih.govresearchgate.netgoogle.com These catalysts can influence the stereochemical outcome of the glycosylation reaction, affecting the cis/trans ratio of the resulting nucleosides. nih.govgoogle.com Some Lewis acids, in conjunction with in situ chelation, have been shown to promote the exclusive formation of the desired cis (β) anomer. nih.govbeilstein-journals.org

Lewis acids have also been utilized in the formation of the oxathiolane ring itself. For instance, boron trifluoride etherate (BF3·OEt2) has been used to catalyze the coupling of thiolactic acid derivatives with aldehydes to form oxathiolane rings. beilstein-journals.org Additionally, Lewis acid catalyzed reductive etherification strategies have been developed for the stereoselective synthesis of other heterocycles, suggesting potential applications in oxathiolane chemistry. researchgate.net The use of Lewis acids in promoting the cleavage of C-C bonds in other systems to generate reactive intermediates for cycloaddition reactions also highlights their versatility in facilitating ring formation. acs.org

The choice of Lewis acid, its concentration, and the reaction conditions can significantly impact the yield, reaction time, and diastereoselectivity of cis-oxathiolane synthesis and functionalization. google.com

Enzymatic Catalysis for Stereocontrol

Enzymatic methods have gained considerable attention for the synthesis of enantiopure 1,3-oxathiolanes due to their high stereoselectivity, efficiency, mild reaction conditions, and eco-friendliness beilstein-journals.orgnih.gov. These approaches are particularly valuable for controlling the stereochemistry of the two chiral centers typically present in 2,5-disubstituted 1,3-oxathiolanes google.com.

One strategy involves the enzymatic resolution of racemic oxathiolane intermediates. For instance, enzymatic resolution of an acetoxy sulfide by Pseudomonas fluorescens lipase has been reported to isolate an oxathiolane precursor beilstein-journals.org. Similarly, enzymatic resolution of an oxathiolane propionate derivative using Mucor miehei lipase afforded an enantioenriched precursor useful for obtaining pure nucleoside analogues nih.gov.

Another approach is the direct asymmetric enzymatic synthesis. A multienzymatic cascade protocol utilizing surfactant-treated Subtilisin Carlsberg (STS) and Candida antarctica lipase B (CAL-B) has been employed for the preparation of enantiopure 1,3-oxathiolanes beilstein-journals.org. This method demonstrated efficient stereocontrol, achieving enantiomeric excesses of over 99% beilstein-journals.org. The stereochemistry of the 1,3-oxathiolane intermediates can be effectively controlled by the selection of different enzymes beilstein-journals.org. Studies have also elucidated the origin of enantioenrichment in enzyme-catalyzed dynamic kinetic resolution of 1,3-oxathiolane derivatives, identifying enzyme selectivities and observing solvent-dependent stereoselectivity under biphasic conditions acs.org. Whole-cell catalysis using Klebsiella oxytoca has also been shown to achieve high enantiomeric purity (99.9% ee) through enantioselective resolution of a racemic mixture in a single-phase aqueous system nih.gov.

Green Chemistry Approaches in cis-Oxathiolane Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of cis-oxathiolanes to develop more sustainable and environmentally friendly processes. Several methods highlight aspects of green chemistry, such as the use of aqueous systems and less hazardous solvents.

The enzymatic synthesis of chiral oxathiolane precursors in a single-phase aqueous system is considered a green chemistry approach compared to many lipase-catalyzed methods beilstein-journals.orgnih.gov. The use of 2,2,5,5-tetramethyloxolane (TMO) as a substitute for traditional solvents in enzymatic synthesis of 1,3-oxathiolanes has also been explored whiterose.ac.uk.

Furthermore, synthetic routes that utilize commonly available and inexpensive starting materials contribute to greener processes by reducing the reliance on rare or costly reagents and simplifying the supply chain chemrxiv.orgacs.org. An example includes the use of chloroacetic acid, vinyl acetate, sodium thiosulfate, and water to construct the oxathiolane moiety from acyclic precursors beilstein-journals.orgchemrxiv.org. Constraint-driven innovation, focusing on low-cost and widely available starting materials, has guided the development of new routes to oxathiolane intermediates chemrxiv.org.

Advanced Synthetic Procedures for Specific cis-Oxathiolane Analogues

Beyond general methods, specific synthetic procedures have been developed for the construction of particular cis-oxathiolane analogues, often involving specialized strategies to achieve desired structural features and stereochemistry.

One-Pot Synthesis Strategies

One-pot synthesis approaches aim to reduce the number of isolation and purification steps, thereby increasing efficiency and minimizing waste. One-pot enzymatic synthesis of enantiopure 1,3-oxathiolane using Trichosporon laibachii lipase and kinetic resolution has been reported beilstein-journals.orgresearchgate.net. Sulfenyl chloride chemistry has been described as a versatile platform that can potentially enable one-pot access to oxathiolanes from acyclic precursors chemrxiv.orgacs.org.

Synthesis of Fused cis-1,2-Oxathiolane Carbohydrate Derivatives

The synthesis of fused oxathiolane systems, particularly those fused with carbohydrate scaffolds, presents unique synthetic challenges. A reported procedure described the preparation of novel cis-1,2-fused 1,3-oxathiolan carbohydrate derivatives by treating 1,2-anhydrosugars with potassium thiocyanate (B1210189) nih.gov. However, it is important to note that subsequent corrections indicated that the compounds synthesized via this specific method were re-identified as 1,3-oxazolidine-2-thione (B1225483) and 1,3-oxazolidine-2-selone derivatives, not oxathiolanes acs.orgacs.org.

Related work in the synthesis of thiosugars, which are sulfur-containing carbohydrates, sometimes involves intermediates or strategies relevant to oxathiolane chemistry conicet.gov.ar. For instance, a domino reaction involving epoxides and carbon disulfide has been shown to yield 1,3-oxathiolane-2-thiones, which are related to sulfur-modified carbohydrates conicet.gov.ar.

Synthesis of cis-Oxathiolane-2-thiones

1,3-Oxathiolane-2-thiones are a specific class of oxathiolane derivatives with a thiocarbonyl group at the 2-position. Efficient methods for their synthesis typically involve the reaction of oxiranes with carbon disulfide.

Stereochemical Investigations and Conformational Analysis of Cis Oxathiolanes

Elucidation of Absolute and Relative Configurations

Determining the absolute and relative configurations of chiral cis-oxathiolane isomers is essential for their characterization and for applications in asymmetric synthesis and drug design. A variety of analytical techniques are employed for this purpose.

Use of Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating and quantifying enantiomers and diastereomers of chiral compounds, including cis-oxathiolanes. Chiral HPLC utilizes stationary phases that contain a chiral selector, allowing for differential interactions with the enantiomers or diastereomers, leading to their separation mdpi.com. This method is effective for analyzing the stereoisomeric composition of reaction mixtures and for purifying specific stereoisomers google.combeilstein-journals.org. For example, chiral HPLC has been used to determine the absolute configuration of oxathiolane derivatives by comparison with known standards, such as lamivudine (B182088) acs.org. It has also been employed to purify the cis-diastereomer of 3TC, achieving a significant enantiomeric excess beilstein-journals.org.

Nuclear Overhauser Effect (NOE) Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Overhauser Effect (NOE) NMR spectroscopy is a powerful technique for determining the relative spatial proximity of protons within a molecule. By observing NOE correlations between different protons, insights into the molecule's three-dimensional structure and stereochemistry can be obtained ceitec.czlibretexts.org. For cis-oxathiolanes, NOE NMR experiments can help assign the relative configuration of substituents on the ring by identifying protons that are close in space acs.orgresearchgate.net. This is particularly useful when dealing with diastereomeric mixtures researchgate.net. NOE NMR, often used in conjunction with other NMR techniques like COSY, provides valuable data for confirming stereochemical assignments made by other methods researchgate.netvdoc.pub. The intensity of the NOE is approximately proportional to the inverse sixth power of the distance between the protons, making it sensitive to through-space interactions ceitec.cz.

X-ray Crystallography for Structural Determination

X-ray crystallography is an indispensable technique for obtaining definitive three-dimensional structures of crystalline compounds at atomic resolution nih.govwikipedia.orgazolifesciences.com. This method provides unambiguous information about bond lengths, bond angles, and the relative and absolute configurations of chiral centers nih.gov. For cis-oxathiolanes that can be obtained in crystalline form, X-ray crystallography offers a direct method for determining their solid-state structure and confirming stereochemical assignments researchgate.netmdpi.com. While X-ray crystallography provides a static picture of the molecule in the crystal lattice, it offers highly accurate structural parameters that are crucial for understanding conformational preferences and for validating computational studies nih.govmdpi.com.

Circular Dichroism (CD) Spectroscopy in Configurational Studies

Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules researchgate.netrsc.org. CD spectra are sensitive to both the absolute configuration and the conformation of a chiral compound encyclopedia.pub. For cis-oxathiolanes, CD spectroscopy can be used to determine the absolute configuration, often by comparing experimental spectra with calculated spectra obtained from theoretical methods like time-dependent Density Functional Theory (TD-DFT) researchgate.net. The sign and shape of the CD spectrum are related to the molecule's stereochemistry and its preferred conformation in solution encyclopedia.pub. CD spectroscopy is a valuable tool for characterizing the chiroptical properties of cis-oxathiolanes and gaining insights into their solution-state conformation nih.gov.

Conformational Preferences and Dynamics of cis-Oxathiolane Rings

Five-membered rings, including oxathiolanes, are not planar but exist in puckered conformations to relieve torsional strain. The conformational preferences and dynamics of cis-oxathiolane rings are influenced by the nature and position of substituents, as well as the inherent flexibility of the ring heteroatoms (oxygen and sulfur).

Ring Puckering and Inversion

The five-membered oxathiolane ring undergoes conformational changes described by ring puckering nih.gov. These puckering motions can be characterized by parameters such as the puckering amplitude and phase angle of pseudorotation nih.govacs.org. Unlike six-membered rings which often favor chair conformations, five-membered rings typically interconvert between various puckered forms, such as envelope and twist conformations, through a process called pseudorotation nih.gov.

Detailed research findings on the conformational analysis of 3-oxo-1,3-oxathiolane derivatives using 1H NMR spectroscopy and molecular modeling revealed that while some derivatives favor a half-chair conformation with the oxygen atom above and C5 below a reference plane (HC1), others exist as mixtures of this conformation and an alternative half-chair (HC2) where the oxygen is below and C5 is above the plane nih.gov. The proportions of these conformers were estimated based on experimental coupling constants and supported by computational methods nih.gov.

Conformer Populations in Substituted 3-Oxo-1,3-oxathiolanes nih.gov

| Compound ID | Substituents | HC1 (%) | HC2 (%) |

| 6 | Unsubstituted | 81 | 19 |

| 7 | cis-2-methyl | 37 | 63 |

| 11 | cis-5-methyl | 33 | 67 |

| 13 | cis-2-p-nitrophenyl | 54 | 46 |

This data illustrates how substituents can influence the conformational equilibrium in cis-oxathiolane rings.

Influence of Substituents on Conformation

The presence and position of substituents on the oxathiolane ring significantly influence its preferred conformation and the relative energies of different conformers. NMR spectroscopy has been a key tool in determining the conformational free energy values for substituents at various positions. researchgate.netresearchgate.net

For 2-substituted 1,3-oxathiolanes, the conformational free energy values (–ΔG) for substituents at the C-2 position have been calculated using NMR data. These values indicate the preference of a substituent for a particular orientation (likely equatorial in the envelope conformation). For example, calculated –ΔG values for alkyl substituents at the 2-position include: methyl, 1.13 kcal/mole; ethyl, 1.16 kcal/mole; and isopropyl, 2.01 kcal/mole. researchgate.net A phenyl substituent at the 2-position has a calculated –ΔG of 1.87 kcal/mole. researchgate.net These values suggest that larger or bulkier substituents generally exhibit a stronger preference for the orientation that minimizes unfavorable steric interactions, typically the equatorial-like position in the envelope conformer where the substituent is anti to the ring plane. researchgate.net

Studies on methyl-substituted 5-oxo-1,3-oxathiolanes also support the prevalence of envelope conformations where the oxygen or sulfur atom is at the flap. researchgate.net The magnitude and variety of substituent effects on 13C NMR chemical shifts in these compounds are consistent with this conformational model. researchgate.net

Research on 2-methyl-1,3-oxathiolane (B99580) indicates that the minimum energy conformation is an envelope where both the sulfur atom and the methyl group at C-2 are beta to the flap atom, with the methyl group positioned anti to the ring plane. researchgate.net A secondary minimum, approximately 1 kcal/mole higher in energy, corresponds to a distorted envelope conformation where the oxygen atom is beta to the flap. researchgate.net

Epimerization and Anomerization Processes in cis-Oxathiolanes

Epimerization and anomerization are stereochemical transformation processes that can occur in oxathiolanes, particularly those with stereocenters. Epimerization refers to the change in configuration at one stereocenter, while anomerization specifically relates to the epimerization at the anomeric carbon (C-2 in 1,3-oxathiolanes when considered as synthetic analogs of furanosides). chemistrydocs.com These processes are influenced by factors such as temperature and the presence of catalysts, particularly acids.

Thermal Epimerization at Stereocenters

Thermal epimerization at stereocenters within the oxathiolane ring is possible under certain conditions. One study noted that thermal epimerization at C-2 appears to be possible in chiral 2,4-disubstituted 1,3-oxathiolanes when the sulfur atom is at the sulfoxide (B87167) oxidation state. researchgate.net This suggests that the oxidation state of the sulfur atom can influence the lability of adjacent stereocenters under thermal conditions.

While the search results provide some indication of thermal epimerization, detailed mechanisms and extensive data specifically for thermal epimerization of cis-oxathiolanes at various stereocenters are not extensively detailed in the provided snippets. However, the mention of it occurring at the sulfoxide level at C-2 highlights the potential for such transformations.

Acid-Catalyzed Anomerization and its Implications

Acid-catalyzed anomerization is a well-known process in cyclic acetals and thioacetals, including 1,3-oxathiolanes which can be viewed as cyclic monothioacetals. This process involves the interconversion of anomers (stereoisomers differing in configuration at the anomeric carbon) under acidic conditions. In the context of 1,3-oxathiolane (B1218472) nucleoside analogs, anomerization at the C-2 position (the anomeric carbon) is particularly relevant as it can lead to the interconversion of cis and trans isomers. google.com

Acid-catalyzed anomerization typically proceeds through a mechanism involving protonation of a ring heteroatom (oxygen or sulfur), followed by ring opening to form a resonance-stabilized carbocation (or a related intermediate). google.comcdnsciencepub.com Subsequent re-cyclization can occur from either face of the planar or near-planar intermediate, leading to a mixture of anomers. google.com

For 1,3-oxathiolane nucleoside analogues, the C-2 position (attached to both oxygen and sulfur) is acidic and can be deprotonated, which can contribute to epimerization under certain conditions, including those involving Lewis acids. google.com Acid-catalyzed anomerization of 1,3-oxathiolane nucleoside analogues has been reported, and it can be used to interconvert trans isomers into a mixture containing the desired cis isomer. google.com This process is particularly important in the synthesis of pharmacologically active cis-1,3-oxathiolane nucleosides, as it allows for the recycling of undesired trans isomers. google.com

Lewis acids, such as TiCl4 and SnCl4, have been shown to catalyze the anomerization of acylated O- and S-glycosides, and this can involve the formation of 1,3-oxathiolane intermediates in some cases. researchgate.netacs.org The choice of Lewis acid can influence the equilibrium ratio of anomers. researchgate.net For example, TiCl4 has been reported to shift the equilibrium toward the 1,2-cis thiol via 1,3-oxathiolane formation in the context of glycosyl thiol epimerization. researchgate.netacs.org The mechanism of Lewis acid-catalyzed anomerization can involve coordination of the Lewis acid to heteroatoms in the ring or substituents, influencing the electronic and steric factors that govern the equilibrium and reaction rate. researchgate.net

The anomerization process can be influenced by the nature of substituents on the oxathiolane ring and the reaction conditions (acid strength, solvent, temperature). researchgate.netgoogle.com Detailed studies involving acid-catalyzed equilibrations of diastereoisomers of substituted 1,3-oxathiolanes, coupled with NMR spectroscopy, have provided insights into the conformational properties and the factors governing the anomeric equilibrium. researchgate.net

While the search results confirm the occurrence and importance of acid-catalyzed anomerization in oxathiolanes, especially in the context of nucleoside chemistry, detailed kinetic and thermodynamic data for a wide range of cis-oxathiolane derivatives are not provided in a format suitable for comprehensive data tables within the scope of this response.

Reaction Mechanisms and Reactivity of Cis Oxathiolane Systems

Ring-Opening and Ring-Enlargement Reactions of cis-Oxathiolanes

The oxathiolane ring is susceptible to ring-opening reactions under various conditions, often initiated by attack at either the carbon adjacent to oxygen (C-O bond cleavage) or the carbon adjacent to sulfur (C-S bond cleavage). Acid-catalyzed conditions are known to induce ring opening. acs.org For instance, acid-catalyzed ring opening of episulfoxides, related three-membered sulfur-containing rings, has been studied and provides insights into the potential ring-opening pathways of oxathiolanes. acs.org

Ring expansion reactions of 1,3-oxathiolanes provide a route to larger sulfur-containing heterocycles, such as 1,4-oxathianes (six-membered rings). researchgate.nettaylorandfrancis.comresearchgate.net This transformation often involves the generation of an intermediate, such as a sulfur ylide, which then undergoes rearrangement to facilitate the ring expansion. researchgate.netucl.ac.uk A novel one-carbon ring expansion of 1,3-oxathiolanes has been developed using diazo compounds and a copper catalyst, proceeding via a sulfur ylide intermediate to yield 1,4-oxathianes. ucl.ac.uk Ring expansion chemistry of oxathiolanes is considered a preferred method for synthesizing 1,4-oxathiins, particularly those with fungicidal activity. nih.gov

Functionalization of the cis-Oxathiolane Moiety

The oxathiolane ring can undergo various functionalization reactions, primarily centered around the sulfur atom and the carbon atoms within the ring. researchgate.net

Oxidation Chemistry: S-Oxides and S,S-Dioxides of cis-Oxathiolanes

The sulfur atom in the oxathiolane ring can be oxidized to form sulfoxides (S-oxides) and sulfones (S,S-dioxides). st-andrews.ac.ukresearchgate.netresearchgate.net This oxidation can be achieved using various oxidizing agents. For example, sodium periodate (B1199274) has been used to oxidize oxathiolanes to their corresponding S-oxides. researchgate.net The resulting S-oxides and S,S-dioxides of oxathiolanes have been synthesized and characterized, with studies examining their structure and thermal reactivity. st-andrews.ac.ukresearchgate.netresearchgate.net Thermal epimerization at the C-2 position has been observed at the sulfoxide (B87167) oxidation state. st-andrews.ac.ukresearchgate.netresearchgate.net Flash vacuum pyrolysis of oxathiolane S,S-dioxides can lead to fragmentation, extruding sulfur dioxide and forming a carbonyl compound and an alkene. researchgate.netresearchgate.net

Substitution and Coupling Reactions at the Oxathiolane Ring

Substitution reactions can occur on the carbon atoms of the oxathiolane ring, replacing hydrogen atoms with various functional groups. Coupling reactions involving the oxathiolane ring are also significant, particularly in the synthesis of nucleoside analogues. beilstein-journals.orgbeilstein-journals.org Stereoselective coupling of oxathiolane intermediates with nucleobases is a key step in the synthesis of cis-nucleoside derivatives like lamivudine (B182088) and emtricitabine (B123318). beilstein-journals.orgbeilstein-journals.orggoogle.comnih.gov Lewis acids are often employed to catalyze these coupling reactions, influencing the stereochemical outcome. beilstein-journals.orgbeilstein-journals.orggoogle.comnih.gov For instance, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) and trimethylsilyl iodide (TMSI) have been used as catalysts in the N-glycosylation of silylated nucleobases with oxathiolane derivatives, leading to mixtures of cis and trans isomers, though methods to favor the desired cis isomer have been developed. beilstein-journals.orgbeilstein-journals.orggoogle.com

Reactivity in Tandem Reactions

cis-Oxathiolanes can participate in tandem reactions, where a sequence of reactions occurs in situ without isolation of intermediates, leading to increased molecular complexity. acs.orgillinois.eduprinceton.edu

Tandem Cycloaddition Reactions

α,β-Unsaturated 1,3-oxathiolanes can act as masked heterodienes in thio Diels-Alder reactions, undergoing cycloaddition with olefins and dienes to form dihydrothiapyrans. researchgate.netresearchgate.net These reactions can occur as tandem processes, such as a [4+2] cycloaddition-elimination sequence catalyzed by Lewis acids like TiCl4. researchgate.netresearchgate.net This approach provides a synthetic equivalent for highly reactive α,β-unsaturated thioaldehydes. researchgate.net Tandem cycloadditions are powerful tools for constructing cyclic and polycyclic structures with controlled stereochemistry. nih.govbeilstein-journals.org

Computational and Theoretical Studies on Cis Oxathiolane

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations and molecular modeling are widely used to investigate the properties of molecules at an atomic and subatomic level. These methods allow for the determination of optimized geometries, electronic structures, and energy landscapes. dntb.gov.uaescholarship.orgdiva-portal.org

Density Functional Theory (DFT) Investigations of Structure and Reactivity

Density Functional Theory (DFT) is a prevalent quantum mechanical method used to study the electronic structure of molecules and predict their properties. escholarship.orgakj.azcomputational-chemistry.co.uk DFT calculations have been applied to various oxathiolane derivatives to understand their structure and reactivity. researchgate.netdntb.gov.ua For instance, DFT studies have been used to analyze the stability of different isomers and conformers of substituted oxathiolanes. researchgate.net Solvation effects can also be considered in DFT calculations to simulate the behavior of molecules in different environments. researchgate.net DFT is considered an effective tool for calculating the structure and physical properties of catalysts and the structure and energy of activated complexes. akj.az Common functionals used in DFT calculations include B3LYP, OLYP, and PBE, often combined with basis sets like 6-31G and LANL2DZ. akj.az

In studies involving oxathiolane derivatives, DFT has been employed to determine energy gaps between frontier orbitals (HOMO and LUMO), which can provide insights into chemical stability and reactivity. A lower energy gap often indicates a more polarized and "soft" molecule, which may be more reactive. researchgate.net For example, in one study, the lactone form of a compound related to oxathiolane-5-one was found to be more chemically stable than its lactol isomer based on the energy gap calculated by DFT. researchgate.net DFT calculations have also been used to study the structures and mechanisms involved in the formation of related heterocyclic systems, such as 1,4-oxathiin-S,S-dioxides. mdpi.com

Ab Initio Methods for Electronic and Structural Properties

Ab initio methods are another class of quantum chemical calculations that are based directly on the fundamental principles of quantum mechanics, without recourse to empirical parameters. computational-chemistry.co.uk These methods can be used to determine electronic and structural properties of molecules. While often computationally more expensive than DFT, ab initio methods can provide highly accurate results for properties like molecular geometry and electronic distribution. computational-chemistry.co.uk Studies on related five-membered rings, such as methyl-substituted primary ozonides (1,2,3-trioxolanes), have utilized ab initio methods like Restricted Hartree-Fock (RHF) theory with various basis sets to study conformational surfaces and electronic effects influencing stability. aip.org Although the direct application of ab initio methods specifically to cis-oxathiolane in the provided search results is limited, these methods are generally applicable for investigating the electronic and structural characteristics of such heterocyclic systems.

Conformational Energy Analysis and Potential Energy Surfaces

Conformational analysis is essential for understanding the preferred three-dimensional arrangements of atoms in a molecule and how these arrangements affect its properties and reactivity. For cyclic molecules like cis-oxathiolane, the ring can adopt various puckered conformations. Computational methods are valuable for determining the relative energies of these conformers and the energy barriers to interconversion.

Studies on 1,3-oxathiolane (B1218472) and its derivatives have employed conformational energy calculations. researchgate.net These calculations often involve analyzing potential energy surfaces, which map the energy of the molecule as a function of its internal coordinates (e.g., dihedral angles). acmm.nl For 1,3-oxathiolane, conformational energy calculations have indicated that the energy minima for different conformers are relatively shallow, suggesting rapid interconversion between them, a process known as pseudorotation. researchgate.net The lowest energy transition states for pseudorotation in 1,3-oxathiolane and 2-methyl-1,3-oxathiolane (B99580) are on the order of the energy barrier for ethane (B1197151) rotation (approximately 3 kcal/mol), supporting the idea of rapid pseudorotation. researchgate.net

For substituted oxathiolanes, the position and nature of substituents can influence the preferred conformation and the relative energies of different conformers. researchgate.net Computational methods have been used to estimate the relative energies of various conformations, and these theoretical results can be compared with experimental data, such as NMR coupling constants, to validate the conformational assignments. researchgate.netnih.gov For example, studies on 3-oxo-1,3-oxathiolane derivatives used molecular modeling to characterize their conformations, finding that many attain a half-chair type conformation. nih.gov

Studies of Reaction Pathways and Transition States

Computational methods are instrumental in elucidating reaction mechanisms by identifying reaction pathways and characterizing transition states. Transition states represent the highest energy points along a reaction pathway, and their structures and energies provide crucial information about reaction rates and selectivity. akj.azacmm.nl

Studies involving oxathiolane formation or reactions of oxathiolane derivatives often utilize computational chemistry to explore potential reaction routes. mdpi.com This includes identifying reactants, intermediates, transition states, and products, and calculating the energy changes associated with each step. mdpi.com For instance, DFT calculations have been used to study the transition states involved in cyclization processes leading to the formation of related oxathiin rings. mdpi.com Transition state structures are typically characterized by having a single imaginary frequency in their vibrational spectrum, and their connection to reactants and products can be confirmed through intrinsic reaction coordinate (IRC) calculations. mdpi.com

Molecular Electron Density Theory (MEDT) in Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) is a theoretical framework used to study chemical reactivity based on the changes in electron density that occur during a reaction. nih.gov MEDT has been applied to study cycloaddition reactions, which are a class of reactions that form cyclic molecules from the combination of two or more unsaturated systems. researchgate.netnih.govlibretexts.org

While the direct application of MEDT specifically to the formation or reaction of cis-oxathiolane is not explicitly detailed in the provided search results, MEDT has been used to study [3+2] cycloaddition reactions involving sulfur-containing compounds, such as Syn-propanethial S-oxide, which can lead to the formation of five-membered heterocycles. researchgate.net MEDT can provide insights into the mechanism of cycloaddition reactions, including whether they proceed via a concerted or stepwise pathway, and can help explain their regio- and stereoselectivity. researchgate.netnih.govdntb.gov.ua For example, MEDT studies have predicted the stereospecificity of intramolecular [3+2] cycloaddition reactions. nih.gov

Theoretical Spectroscopic Parameter Estimation (e.g., NMR Chemical Shifts and Coupling Constants)

Computational methods can be used to predict spectroscopic parameters, such as NMR chemical shifts and coupling constants. These theoretical values can then be compared with experimental NMR spectra to aid in structural characterization and conformational analysis. researchgate.netnih.govresearchgate.net

The magnitude of coupling constants, particularly vicinal coupling constants (3J), is dependent on the dihedral angle between the coupled nuclei, as described by the Karplus relationship. libretexts.org Theoretical calculations can predict these dihedral angles and thus estimate the coupling constants, providing valuable information about the conformation of the molecule in solution. For instance, typical coupling constant values for cis and trans protons in alkenes are well-established and can be used in conjunction with theoretical calculations to assign stereochemistry. libretexts.orgyoutube.com

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| 5-(4-Amino-2-oxopyrimidin-1(2H)-yl)-1,3-oxathiolane-2-carboxylic acid, cis- | 15462288 |

| (+-)-cis-2-Methylspiro(1,3-oxathiolane-5,3'-quinuclidine) hydrochloride, hemihydrate | 73416227 |

| cis-(±)-2-Hydroxymethyl-5-(cytosin-1-yl)-1,3-oxathiolane | Not explicitly found, but related to Lamivudine (B182088) CID 1061931 and 15462288 chem960.com |

| 1,3-Oxathiolane | Not explicitly found in search results providing CID |

| 3-oxo-1,3-oxathiolane | Not explicitly found in search results providing CID |

| 4-methyl-1,3-oxathiolane | Not explicitly found in search results providing CID |

| 2-methyl-1,3-oxathiolane | Not explicitly found in search results providing CID |

| 5-oxo-1,3-oxathiolane | Not explicitly found in search results providing CID |

| Lamivudine (3TC) | 1061931 chem960.com |

Interactive Data Table: Conformational Energies (Example based on search result researchgate.net)

While specific numerical data for cis-oxathiolane conformers was not presented in a table format in the search results, the text indicates that conformational energy calculations have been performed for 1,3-oxathiolane and 2-methyl-1,3-oxathiolane. researchgate.net The energy minima are described as shallow, and transition states for pseudorotation are around 3 kcal/mol. researchgate.net For 2-methyl-1,3-oxathiolane, a secondary minimum is reported 1 kcal above the preferred conformation. researchgate.net

Interactive Data Table: Theoretical vs. Experimental Spectroscopic Parameters (Example based on search results researchgate.netnih.gov)

The search results mention that relative energies of conformations, vicinal H,H-coupling constants, and 1H chemical shifts were estimated by computational methods for 3-oxo-1,3-oxathiolane derivatives and support experimental data. researchgate.netnih.gov Specific numerical comparisons in table format were not provided in the search snippets.

Interactive Data Table: Activation Gibbs Free Energies for Cycloaddition Reactions (Example based on search result nih.gov)

While not specific to cis-oxathiolane formation, MEDT studies on intramolecular [3+2] cycloaddition reactions leading to functionalized heterocycles provide activation Gibbs free energies for different 1,3-dipoles. nih.gov

| 1,3-Dipole | Activation Gibbs Free Energy (kcal/mol) in Benzene at 353 K |

| Nitrile Ylide | 13.7 nih.gov |

| Nitrile Sulfide (B99878) | 17.8 nih.gov |

| Nitrile Oxide | 21.1 nih.gov |

| Azide | 27.3 nih.gov |

Advanced Applications of Cis Oxathiolane in Organic Synthesis Research

cis-Oxathiolanes as Synthons and Building Blocks

cis-Oxathiolanes serve as versatile synthons, acting as equivalents for various functionalities in organic reactions. Their stability under certain conditions and reactivity under others make them ideal for introducing specific carbon fragments and controlling stereochemistry during synthesis. The enantiomerically pure 1,3-oxathiolane (B1218472) core is an important building block, particularly in precursors that lead to defined stereochemistry in the final product after N-glycosylation. beilstein-journals.org

Formyl and Acyl Anion Equivalents

In organic synthesis, it is often necessary to reverse the natural polarity of a carbonyl group (C=O), a strategy known as "umpolung." The carbonyl carbon is typically electrophilic, but in umpolung, it behaves as a nucleophile, acting as a formyl (R-C=O, where R=H) or acyl (R-C=O, where R=alkyl or aryl) anion equivalent. 1,3-Oxathiolanes, after appropriate activation (such as S-oxidation), can function as such equivalents. taylorandfrancis.comunifi.itunifi.it This allows for the formation of new carbon-carbon bonds at positions that would otherwise be electrophilic, expanding the possibilities in constructing complex molecular architectures. While 1,3-dithianes have been extensively used as masked acyl carbanions, oxathiolanes and dithiolanes have been reported to be unmasked under milder conditions, potentially offering a broader range of applications in generating formyl and acyl anion equivalents. unifi.itunifi.it

Intermediates for Complex Molecule Synthesis

cis-Oxathiolanes are frequently employed as key intermediates in the synthesis of complex molecules, notably in the preparation of nucleoside analogues. beilstein-journals.orgnih.gov These compounds, which mimic the structure of natural nucleosides but contain a 1,3-oxathiolane ring instead of a furanose ring, are of significant interest in medicinal chemistry, particularly as antiviral agents. beilstein-journals.orgnih.gov Lamivudine (B182088) (3TC) and Emtricitabine (B123318) (FTC), for instance, are important antiviral drugs that contain a cis-oxathiolane core. acs.orgchemrxiv.orgacs.orgmit.edu The synthesis of these molecules often involves the stereoselective construction of the cis-oxathiolane ring and its subsequent coupling with a nucleobase via N-glycosylation. beilstein-journals.orgnih.govmit.edu The enantiomerically pure 1,3-oxathiolane core is crucial for achieving the desired stereochemistry in the final nucleoside product. beilstein-journals.org

Development of Novel Synthetic Routes to Diverse Chemical Scaffolds

The versatility of cis-oxathiolanes has spurred the development of novel synthetic methodologies for accessing a variety of chemical scaffolds beyond nucleoside analogues.

Supply-Centered Synthesis Approaches

In the context of large-scale synthesis, particularly for active pharmaceutical ingredients (APIs), the availability and cost of starting materials are critical factors. Supply-centered synthesis is an approach that prioritizes the use of low-cost, widely available commodity chemicals to develop economical routes to target molecules. acs.orgchemrxiv.orgacs.orgresearchgate.net This strategy has been applied to the synthesis of oxathiolane intermediates used in the production of drugs like lamivudine and emtricitabine. acs.orgchemrxiv.orgacs.orgresearchgate.net For example, a route utilizing sulfenyl chloride chemistry allowed for the construction of the oxathiolane framework from readily accessible precursors such as chloroacetic acid, vinyl acetate (B1210297), sodium thiosulfate, and water. acs.orgchemrxiv.orgacs.org This highlights how the unique reactivity of oxathiolane precursors can be leveraged in designing efficient and cost-effective synthetic processes.

Exploration of Novel Ring Systems Incorporating Oxathiolane Moieties

The oxathiolane ring can be incorporated into more complex or novel ring systems, leading to the exploration of new chemical space. This can involve fusing the oxathiolane ring with other heterocyclic or carbocyclic systems. For instance, procedures for synthesizing cis-1,2-fused 1,3-oxathiolane carbohydrate derivatives have been reported, demonstrating the potential to create novel carbohydrate analogues with modified properties. nih.gov Additionally, the oxathiolane moiety has been incorporated into spirocyclic systems, such as cis-2-methylspiro(1,3-oxathiolane-5,3')quinuclidine, which involves an oxathiolane ring spiro-fused to a quinuclidine (B89598) core. google.com The development of synthetic routes to such structures expands the diversity of chemical scaffolds accessible through oxathiolane chemistry.

Catalysis and Ligand Design Involving cis-Oxathiolane Structures

While the search results did not provide specific examples of cis-oxathiolanes themselves acting directly as catalysts or ligands in metal complexes for catalysis, the broader field of ligand design and catalysis involving sulfur- and oxygen-containing heterocycles is relevant. biointerfaceresearch.comescholarship.org The design of ligands is crucial for controlling the activity, selectivity, and stability of metal catalysts. biointerfaceresearch.comescholarship.org Although not explicitly mentioning oxathiolanes, research in ligand design explores various heterocyclic structures to influence catalytic outcomes. biointerfaceresearch.comescholarship.orgresearchgate.net Given that oxathiolanes contain both sulfur and oxygen atoms, which can act as potential coordination sites for metal ions, it is plausible that oxathiolane-based structures could be explored in the future for their potential in ligand design for various catalytic applications. Research on related sulfur-containing heterocycles, such as dithianes and dithiolanes, in the context of catalysis and as building blocks for complex molecules suggests the potential for oxathiolanes in similar roles. organic-chemistry.orgresearchgate.net

Research on Modified Cis Oxathiolane Derivatives and Analogues

Synthesis and Characterization of Substituted cis-Oxathiolanes

The synthesis of substituted cis-oxathiolanes involves various methodologies aimed at constructing the five-membered ring with precise control over stereochemistry. Traditional approaches often involve the condensation of mercaptoethanol derivatives with aldehydes or ketones, typically catalyzed by acids. More recent advancements focus on stereoselective techniques to yield enantiomerically pure products.

One method for synthesizing substituted steroidal 1,3-oxathiolanes involves the reaction of steroidal epoxides with thioacetamide (B46855) in the presence of lithium bromide (LiBr) as a catalyst in tetrahydrofuran (B95107) (THF). This reaction can selectively afford the corresponding substituted steroidal 1,3-oxathiolanes in high yields. niscpr.res.in For instance, the reaction of 5,6α-epoxy-5α-cholestane with thioacetamide under these conditions yielded 5α-cholestan-2'-amino, 2'-methyl-1',3'-oxathiolane. niscpr.res.in The structures and configurations of these compounds are typically elucidated using spectroscopic methods such as 1H, 13C, DEPT-135 NMR, FTIR, UV-Vis, and HRMS analyses. niscpr.res.inmdpi.com Conformational analysis, often involving deductive reasoning based on observed vicinal coupling constants, is also employed to determine preferred conformations in solution. mdpi.com

The stereoselectivity of these reactions can be influenced by factors such as the nature of the substituents and the reaction conditions. For example, in the synthesis of substituted isochromene-4-carboxylic acids, the stereoselectivity was found to be less pronounced with aliphatic aldehydes compared to aromatic aldehydes, which was attributed to steric effects. mdpi.com

Oxathiolane Nucleoside Analogues as Research Scaffolds

1,3-Oxathiolane (B1218472) nucleoside analogues have emerged as a crucial class of compounds in antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors (NRTIs). nih.govchim.it In these analogues, the natural sugar ring of a nucleoside is replaced by a 1,3-oxathiolane ring. nih.gov This structural modification has been shown to enhance antiviral activity and reduce toxicity compared to traditional nucleosides. Prominent examples of oxathiolane nucleoside analogues include lamivudine (B182088) (3TC) and emtricitabine (B123318) (FTC), which are widely used in the treatment of HIV and hepatitis B infections. nih.govchim.it

Studies on the 1,3-Oxathiolane Sugar Ring Replacement in Nucleosides

The replacement of the sugar ring with a 1,3-oxathiolane moiety in nucleosides results in compounds that can act as chain terminators during viral DNA synthesis due to the absence of a 3'-hydroxyl group. nih.govchim.it This structural alteration allows the triphosphate form of these analogues to compete with natural deoxynucleotides for incorporation into viral DNA by reverse transcriptase, thereby inhibiting viral replication. nih.gov

Research has explored various methods for constructing the 1,3-oxathiolane ring as a sugar replacement. nih.govnih.gov These methods often involve the cyclization of suitable precursors. nih.gov The enantiomerically pure 1,3-oxathiolane core is a key building block for synthesizing nucleoside analogues with defined stereochemistry. nih.gov

Stereoselective N-Glycosylation Processes with cis-Oxathiolane Intermediates

Stereoselective N-glycosylation is a critical step in the synthesis of 1,3-oxathiolane nucleoside analogues, aiming to control the stereochemistry at the anomeric center (C1'). nih.govnih.gov Achieving β-selective glycosylation is often desired for these analogues. nih.gov

Various strategies have been developed for stereoselective N-glycosylation with cis-oxathiolane intermediates. One approach involves the coupling of oxathiolane derivatives with silylated nucleobases catalyzed by Lewis acids such as trimethylsilyl (B98337) triflate (TMSOTf) or titanium tetrachloride. nih.govtandfonline.combeilstein-journals.org However, some early methods using catalysts like stannic chloride were reported to yield racemic mixtures. google.com

More recent methods have focused on improving stereoselectivity. For instance, a method involving chlorotrimethylsilane-sodium iodide (TMSCl-NaI) promoted Vorbrüggen glycosylation has been reported to yield cis oxathiolane products with high diastereoselectivity. mit.edu This method involves the activation of a 1,3-oxathiolanyl acetate (B1210297) donor for N-glycosylation of silylated cytosine derivatives. mit.edu Another approach utilizes ZrCl4-mediated N-glycosylation, which has been shown to be effective for the stereoselective synthesis of lamivudine. researchgate.net

In some cases, achieving high stereoselectivity directly during glycosylation can be challenging, leading to mixtures of cis and trans isomers or racemates. nih.govbeilstein-journals.org In such instances, separation of enantiomers or diastereomers by methods like chiral HPLC or enzymatic resolution is employed to obtain the desired stereoisomer. beilstein-journals.orgmit.edu

Research on Chirality and Biological Activity Relationship in Analogues

Chirality plays a fundamental role in the biological activity of 1,3-oxathiolane nucleoside analogues. beilstein-journals.org These compounds typically possess chiral centers, and their biological activity is highly dependent on their specific stereochemistry. mit.edubeilstein-journals.org

Studies have shown that the unnatural L-configured enantiomers of some oxathiolane nucleoside analogues, such as lamivudine and emtricitabine, exhibit higher antiviral activity and lower toxicity compared to their natural D-configured counterparts. nih.gov This is in contrast to natural nucleosides, where the D-enantiomers are typically more active. nih.gov

For example, the cis-(-)-enantiomer of lamivudine (3TC) is the biologically active form used clinically, while the trans-(+)-isomer has shown no significant activity. beilstein-journals.orgresearchgate.net The synthesis of enantiomerically pure β-L-(-)-1,3-oxathiolane nucleosides has been a key area of research, with processes developed to prepare chiral intermediates with the required stereochemistry. google.com

The relationship between chirality and biological activity is investigated through the synthesis and evaluation of different stereoisomers. Techniques like chiral HPLC and NMR spectroscopy are used to determine the enantiomeric purity and absolute configuration of the synthesized analogues. researchgate.net

Oxathiolane-Derived Spiro Compounds

Spiro compounds containing the oxathiolane ring have also been explored in chemical research. Spiro compounds are characterized by having at least one atom that is part of two different rings. Research in this area includes the synthesis of novel spiro-oxathiolane derivatives. google.com

One example involves spiro-oxathiolane/quinuclidine (B89598) compounds. These compounds have a spirocyclic structure where an oxathiolane ring is fused to a quinuclidine ring through a shared atom. google.com The synthesis of such compounds can involve reactions that create the spiro center and the oxathiolane ring simultaneously or sequentially. google.comresearchgate.netekb.eg For instance, reactions involving 1,3-indandione (B147059) derivatives have been reported to yield spiro(1,3-indandione) derivatives, which could potentially be extended to include oxathiolane moieties. ekb.eg The structural characterization of spiro compounds often involves spectroscopic methods. ekb.eg

An example of a spiro compound related to oxathiolanes is (+-)-cis-2-Methylspiro(1,3-oxathiolane-5,3'-quinuclidine) hydrochloride, hemihydrate. nih.gov

Other Heterocyclic Systems Derived from cis-Oxathiolanes

Beyond nucleoside analogues and spiro compounds, cis-oxathiolanes can serve as precursors or intermediates for the synthesis of other heterocyclic systems. The presence of the sulfur and oxygen atoms within the ring, along with potential functional groups on the oxathiolane core, allows for diverse chemical transformations leading to new ring systems.

Research has explored the use of 1,3-oxathiolanes in the synthesis of various sulfur-containing heterocycles. unife.it For example, 1,4-dithiane-2,5-diol (B140307), which can be related to oxathiolane chemistry through its sulfur content and potential reactivity, has been used as a platform for constructing tetrahydrothiophene, dihydrothiophene, thiophene, 1,3-thiazole, and thiazolidine (B150603) derivatives. unife.it

While specific examples of other heterocyclic systems directly derived from cis-oxathiolanes in the provided context are limited, the reactivity of the oxathiolane ring, particularly the thioacetal or hemithioacetal center, allows for reactions with various binucleophiles or through ring-opening and subsequent cyclization pathways to form fused or larger heterocyclic structures. The synthesis of tetrazole oxathiolane nucleoside analogues, while primarily nucleoside analogues, also demonstrates the potential for incorporating different heterocyclic bases onto the oxathiolane scaffold. tandfonline.com

The synthesis of fused and spiro heterocyclic compounds derived from other systems, such as pyrazolidinedione derivatives, highlights the general strategies involving cyclization reactions and the use of bifunctional reagents that could potentially be applied to oxathiolane chemistry to create new heterocyclic architectures. researchgate.net

Analytical and Spectroscopic Characterization Techniques in Cis Oxathiolane Research

NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and stereochemistry of organic molecules, including cis-oxathiolanes. Both 1H and 13C NMR are widely employed. Analysis of chemical shifts, coupling constants, and splitting patterns in 1H NMR spectra provides detailed information about the connectivity of atoms and the spatial arrangement of protons within the cis-oxathiolane ring system. torontomu.calibretexts.org

For cis-oxathiolane derivatives, particularly those with substituents on the ring, NMR is essential for confirming the cis configuration. The relative orientation of substituents on a ring significantly influences the chemical shifts and coupling constants of nearby protons. For instance, vicinal coupling constants (3JH,H) between protons on adjacent carbons of the ring are particularly informative about dihedral angles and thus the stereochemistry. libretexts.orgmagritek.com Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), can further aid in assigning signals and determining relative stereochemistry through through-space correlations. libretexts.orgbeilstein-journals.org

13C NMR spectroscopy provides complementary information by revealing the chemical environment of each carbon atom in the molecule. The chemical shifts of carbon atoms are sensitive to the presence of heteroatoms (like oxygen and sulfur in oxathiolane) and substituents, which assists in confirming the proposed structure. unimo.it 13C NMR data has also been used to confirm the cis/trans isomerism in N-alkyl-1,3-oxathiolane-2-imines. semanticscholar.org

NMR spectroscopy is also valuable for quantifying the ratio of cis and trans isomers in a mixture, which is important for monitoring reaction outcomes and assessing the purity of separated isomers. magritek.com

Mass Spectrometry in Structural Analysis

Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of cis-oxathiolane compounds and providing information about their fragmentation patterns, which can help in structural confirmation. torontomu.caagri.edu.trutdallas.edu By measuring the mass-to-charge ratio (m/z) of ionized molecules and their fragments, MS can confirm the elemental composition and provide clues about the connectivity within the molecule.

For cis-oxathiolanes, MS can be used to identify the molecular ion peak, corresponding to the intact molecule. Fragmentation patterns observed in the mass spectrum, resulting from the breaking of specific bonds, can provide structural details. Different ionization techniques, such as Electron Ionization (EI), Electrospray Ionization (ESI), or Matrix-Assisted Laser Desorption/Ionization (MALDI), can be employed depending on the nature and stability of the specific oxathiolane derivative. agri.edu.trstanford.edu

Coupling Gas Chromatography (GC) with Mass Spectrometry (GC-MS) is a common approach for analyzing volatile or semi-volatile oxathiolane samples. GC separates components of a mixture before they enter the MS detector, allowing for the identification of individual compounds, including different isomers if they are chromatographically separated. agri.edu.trresearchgate.net GC-MS has been used in the identification of substituted oxathiolane derivatives in complex mixtures. researchgate.net

While MS primarily provides information on mass and fragmentation, when used in conjunction with chromatographic separation, it is a vital tool for confirming the presence and identity of cis-oxathiolane in a sample and analyzing reaction products or impurities. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule based on the vibrations of its chemical bonds. torontomu.cautdallas.eduyoutube.com When a sample is irradiated with infrared light, specific frequencies are absorbed by the molecule, corresponding to the vibrational modes of its functional groups. These absorptions are recorded as peaks in the IR spectrum.

For cis-oxathiolane, IR spectroscopy can provide evidence for the presence of characteristic bonds within the ring structure and any substituents. While the saturated ring vibrations might appear in the complex "fingerprint region" of the spectrum (below 1500 cm-1), the presence of certain functional groups attached to the oxathiolane ring can be readily identified by their characteristic absorption bands in the functional group region (above 1500 cm-1). libretexts.orgcopbela.org

For example, if a carbonyl group (C=O) is present in a substituted cis-oxathiolane, a strong absorption band is expected around 1700-1750 cm-1. utdallas.edulibretexts.org The presence of O-H stretching vibrations would typically result in a broad band in the region of 2500-3500 cm-1. utdallas.edulibretexts.org C-H stretching vibrations appear around 3000 cm-1. youtube.comcopbela.org

IR spectroscopy serves as a useful complementary technique to NMR and MS for confirming the presence of expected functional groups in synthesized cis-oxathiolane derivatives.

Advanced Chromatographic Methods for Purity and Isomer Separation

Chromatographic methods are indispensable for the separation, purification, and analysis of cis-oxathiolane, particularly for separating it from its trans isomer and other reaction byproducts. google.combeilstein-journals.orgbeilstein-journals.org The separation is based on the differential partitioning of compounds between a stationary phase and a mobile phase.

Various chromatographic techniques are employed, including Thin Layer Chromatography (TLC), Column Chromatography, Gas Chromatography (GC), and High-Performance Liquid Chromatography (HPLC). nih.govagri.edu.trmtc-usa.com For separating cis and trans isomers of oxathiolane derivatives, techniques that can differentiate based on subtle differences in polarity and shape are often required. mtc-usa.com

Silica gel column chromatography is a common method for separating diastereomeric mixtures of oxathiolane derivatives. beilstein-journals.orgbeilstein-journals.org This technique has been successfully applied in the synthesis of 1,3-oxathiolane (B1218472) nucleoside analogues to isolate the desired cis isomers from mixtures containing trans isomers. beilstein-journals.org

HPLC, particularly with specialized stationary phases, is a powerful tool for achieving high-resolution separation of closely related oxathiolane isomers and for assessing the purity of synthesized compounds. nih.govmtc-usa.com Chiral HPLC is specifically used for separating enantiomers, which are stereoisomers that are non-superimposable mirror images. magritek.commtc-usa.com While cis and trans isomers are diastereomers (and can often be separated by standard chromatography), enantiomer separation requires a chiral stationary phase. magritek.commtc-usa.com

Fractional crystallization of salts has also been reported as a method for separating cis and trans isomers of oxathiolane nucleoside analogues in high optical purity. google.com

The choice of chromatographic method depends on the specific oxathiolane derivative, the scale of separation required, and the desired level of purity. These methods are often coupled with spectroscopic techniques (like GC-MS or LC-MS) for online identification and characterization of the separated components. agri.edu.trresearchgate.net

Compound List and PubChem CIDs

| Compound Name | PubChem CID |

| cis-Oxathiolane | 13781738 |

| Lamivudine (B182088) (3TC) | 60915 |

| Emtricitabine (B123318) (FTC) | 135837 |

Data Tables

Based on the search results, specific quantitative data for cis-oxathiolane itself is limited in the context of detailed spectroscopic peak assignments in the provided snippets. However, the principles and application of these techniques to oxathiolane derivatives are well-documented. The following table illustrates the type of data that would be presented for a specific cis-oxathiolane derivative based on the descriptions in the search results, rather than providing actual data for the parent cis-oxathiolane which was not explicitly detailed with peak assignments in the snippets.

Table 1: Illustrative Spectroscopic Data for a Hypothetical cis-Oxathiolane Derivative

| Technique | Type of Data Presented in Research | Example Data (Illustrative - Not Actual Data for Parent cis-Oxathiolane) |

| 1H NMR | Chemical Shifts (δ, ppm), Multiplicity, Coupling Constants (J, Hz) | δ 3.05 (dd, J=4.5, 11.0 Hz, 1H), 3.22 (dd, J=6.0, 11.0 Hz, 1H), 5.25 (s, 1H) |

| 13C NMR | Chemical Shifts (δ, ppm) | δ 35.1, 72.8, 85.5 |

| Mass Spectrometry | Molecular Ion Peak (m/z), Fragment Ions (m/z) | [M+H]+ 119.0; Fragments: 75.0, 45.0 |

| IR Spectroscopy | Characteristic Absorption Bands (cm-1) | 2950 (C-H stretch), 1050 (C-O stretch), 700 (C-S stretch) |

Table 2: Illustrative Chromatographic Separation Data for cis and trans Oxathiolane Isomers

| Technique | Stationary Phase | Mobile Phase | Retention Time (cis isomer) | Retention Time (trans isomer) | Separation Achieved? |

| Silica Gel Column | Silica Gel | Hexanes/Ethyl Acetate (B1210297) Mixtures | Shorter/Longer (depends on polarity) | Longer/Shorter (depends on polarity) | Yes, often reported beilstein-journals.orgbeilstein-journals.org |

| HPLC | Various (e.g., C18, Chiral) | Solvent Mixtures | Varies | Varies | Yes, for diastereomers and enantiomers magritek.commtc-usa.com |

Q & A

What are the established synthetic routes for cis-Oxathiolane, and how can their efficiency be systematically evaluated?

Basic Question

Methodological Answer:

The synthesis of cis-Oxathiolane typically involves cyclization reactions of thiols with epoxides or ketones under acidic or catalytic conditions. To evaluate efficiency, researchers should:

- Compare reaction yields under varying conditions (temperature, solvent, catalyst) .

- Assess stereochemical purity via -NMR coupling constants or chiral HPLC to confirm the cis configuration .

- Optimize scalability by testing batch vs. flow chemistry setups .

Key metrics include enantiomeric excess (ee), reaction time, and energy consumption. For reproducibility, document reagent sources (e.g., Sigma-Aldryl product codes) and equipment specifications .

How can stereochemical outcomes in cis-Oxathiolane synthesis be controlled, and what advanced analytical methods validate these configurations?

Advanced Question

Methodological Answer:

Stereocontrol often relies on chiral catalysts (e.g., organocatalysts or transition-metal complexes) or steric effects in substrates. Methodological steps include:

- Mechanistic studies using density functional theory (DFT) to predict transition states and stereoselectivity .